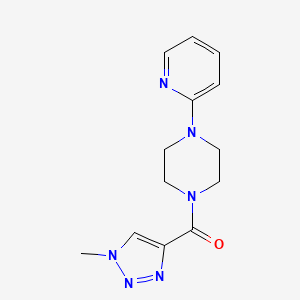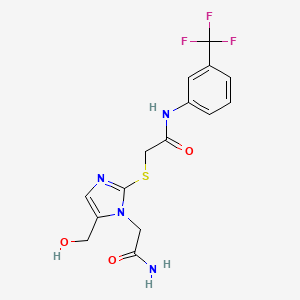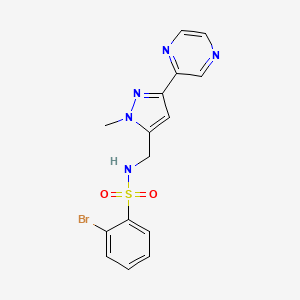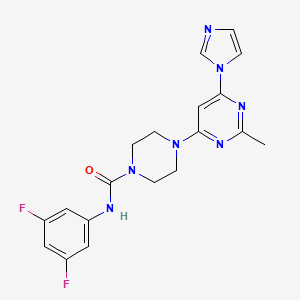
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a 1,2,3-triazole ring, a pyridine ring, and a piperazine moiety, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings
Cycloaddition: The triazole ring can undergo further cycloaddition reactions with other azides or alkynes.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, in the context of enzyme inhibition, the triazole ring can bind to the active site of the enzyme, disrupting its normal function . The pyridine and piperazine moieties may also contribute to the binding affinity and specificity of the compound . Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets .
Comparación Con Compuestos Similares
Similar compounds to (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone include other triazole derivatives and piperazine-containing molecules. Some examples are:
(1-benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound has a benzyl group instead of a methyl group, which can affect its reactivity and biological activity.
(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a pyrazine ring and a benzamide group, which confer different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions.
Propiedades
IUPAC Name |
(1-methyltriazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-17-10-11(15-16-17)13(20)19-8-6-18(7-9-19)12-4-2-3-5-14-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIDKLIRQOEMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2646677.png)


![2,5-diphenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2646681.png)
![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646682.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide](/img/structure/B2646684.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2646686.png)
![3-methoxy-N-methyl-N-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2646688.png)

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2646690.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-tosylbutanamide hydrochloride](/img/structure/B2646696.png)
